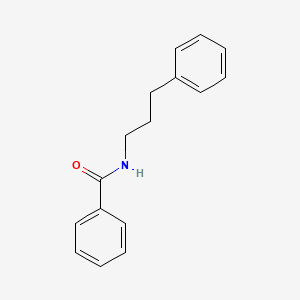![molecular formula C24H16N6O B5105237 N,N'-di-1-naphthyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5105237.png)
N,N'-di-1-naphthyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-di-1-naphthyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine, commonly known as ODQ, is an organic compound that has gained significant attention in the field of scientific research due to its unique properties. ODQ is a potent inhibitor of soluble guanylyl cyclase (sGC), which is an enzyme that plays a crucial role in the regulation of the cardiovascular system, immune system, and nervous system.
Mécanisme D'action
ODQ exerts its inhibitory effect on N,N'-di-1-naphthyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine by binding to the heme group of the enzyme, which is essential for its activity. The binding of ODQ to the heme group prevents the binding of nitric oxide (NO), which is a key regulator of N,N'-di-1-naphthyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine activity. The inhibition of N,N'-di-1-naphthyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine by ODQ results in the reduction of cyclic guanosine monophosphate (cGMP) levels, which is a secondary messenger that plays a crucial role in the regulation of various physiological processes.
Biochemical and Physiological Effects
ODQ has been shown to have significant biochemical and physiological effects in various experimental models. The inhibition of N,N'-di-1-naphthyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine by ODQ has been shown to reduce blood pressure, platelet aggregation, and inflammation. ODQ has also been shown to have neuroprotective effects in experimental models of stroke and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
ODQ has several advantages for lab experiments, including its high potency and selectivity for N,N'-di-1-naphthyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine inhibition. However, ODQ has some limitations, including its instability in aqueous solutions and its potential for non-specific binding to other proteins.
Orientations Futures
The future directions for ODQ research include the development of more stable and selective N,N'-di-1-naphthyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine inhibitors, the identification of new targets for ODQ, and the exploration of its potential therapeutic applications in various diseases. The use of ODQ in combination with other drugs and therapies is also an area of interest for future research. Additionally, the development of new methods for the delivery of ODQ to specific tissues and organs is an area of active research.
Méthodes De Synthèse
ODQ can be synthesized through a multi-step process that involves the condensation of 2-nitronaphthalene with hydrazine hydrate to form 1,2,5-oxadiazole. The resulting compound is then reacted with 2-nitrobenzaldehyde to form ODQ. The synthesis method has been optimized to produce high yields of ODQ with high purity.
Applications De Recherche Scientifique
ODQ has been extensively studied in various fields of scientific research due to its ability to selectively inhibit N,N'-di-1-naphthyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine. The inhibition of N,N'-di-1-naphthyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine by ODQ has been shown to have significant implications in the regulation of blood pressure, platelet aggregation, and inflammation. ODQ has also been used as a tool to study the role of N,N'-di-1-naphthyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine in various physiological and pathological conditions.
Propriétés
IUPAC Name |
5-N,6-N-dinaphthalen-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N6O/c1-3-11-17-15(7-1)9-5-13-19(17)25-21-22(28-24-23(27-21)29-31-30-24)26-20-14-6-10-16-8-2-4-12-18(16)20/h1-14H,(H,25,27,29)(H,26,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIXOWVPFTVBPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=NC4=NON=C4N=C3NC5=CC=CC6=CC=CC=C65 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{3-ethoxy-4-[(2-nitrobenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5105154.png)
![4-chloro-N-[2-(cyclohexylthio)ethyl]-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5105166.png)
![1-(benzyloxy)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5105172.png)
![1-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid](/img/structure/B5105174.png)

![methyl 1-{2-[(1-isopropyl-1H-1,2,3-triazol-4-yl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylate](/img/structure/B5105190.png)

![3-[4-(4-bromophenyl)-4-hydroxy-1-piperidinyl]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B5105201.png)
![N-(2-ethylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B5105216.png)
![N-[2-(2-chlorophenyl)-1-(hydrazinocarbonyl)vinyl]-4-methylbenzamide](/img/structure/B5105224.png)

![3-[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5105238.png)
![4-(1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)morpholine](/img/structure/B5105245.png)
![2-[(3-hexen-1-yloxy)carbonyl]phenyl nicotinate](/img/structure/B5105246.png)